4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications
Oxidative Stress Mitigation : Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their role in preventing ethanol-induced oxidative stress in liver and brain tissues. Such compounds may control ethanol-induced oxidative stress selectively in organs (Aktay, Tozkoparan, & Ertan, 2005).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, which are structurally similar, have demonstrated effective nematocidal activity against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).
Antitumor Activity : Some derivatives of thiazolo[3,2-b][1,2,4]triazole have been synthesized and shown to possess significant antitumor activity, particularly against the Hela cell line (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).
Antimicrobial and Antioxidant Activities : Derivatives containing thiazolo[3,2-b][1,2,4]triazole have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing potential for such applications (Saundane & Manjunatha, 2016).
Cytotoxic Effects on Immunocompetent Cells : Novel derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally similar compounds, have shown cytotoxic effects in vitro against thymocytes and a general stimulating effect on B-cells (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Antimycobacterial Agents : Fused 1,2,4-triazole derivatives have been prepared and demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to interact with various biological receptors through hydrogen-bonding and dipole interactions . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could potentially lead to changes in the function of these receptors, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole group in various medicines such as fluconazole, flupoxam, and anastrozole suggests that compounds with similar structures may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to possess significant antiviral, antibacterial, antifungal, antiasthmatic, anti-inflammatory, antitumor, anticonvulsant, and anticancer activities . These activities suggest that these compounds may exert a variety of molecular and cellular effects.
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-14-30-21-10-8-18(9-11-21)23(29)25-13-12-20-16-31-24-26-22(27-28(20)24)19-7-5-6-17(2)15-19/h5-11,15-16H,3-4,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWBRKZXULBJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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